![molecular formula C6H12Cl2N4 B1449709 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride CAS No. 1706440-13-2](/img/structure/B1449709.png)
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Übersicht
Beschreibung
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a fused pyrazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-pyrazolo[4,3-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system.
1H-pyrazolo[3,4-c]pyridine: A closely related compound with a different ring fusion pattern.
Uniqueness: 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is unique due to its specific ring fusion and the presence of the amino group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[4,3-c]pyridine derivatives, and how do reaction conditions influence product purity?
- Methodological Answer: Pyrazolo[4,3-c]pyridine derivatives are typically synthesized via multicomponent reactions or Suzuki-Miyaura coupling. For example, a one-pot synthesis using hydrazine, ethyl acetoacetate, aldehydes, and ammonium acetate in ethanol with meglumine catalysis (10 mol%) yields 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives at room temperature (300 min stirring) . Regioselectivity can be controlled using FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) at 80°C for pyrazolo[3,4-b]pyridin-6-ones . Purity is influenced by solvent choice, catalyst loading, and reaction time.
Q. How is structural characterization of pyrazolo[4,3-c]pyridine derivatives performed, and what analytical techniques are critical?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., δ 2.64 ppm for C6’-H in pyrazolo[4,3-c]pyridin-3-amine derivatives) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 443.18522 for C21H23FN6O4+) .
- IR Spectroscopy : Identifies functional groups like NH stretches (~3300 cm⁻¹) and carbonyls (~1700 cm⁻¹) .
- X-ray crystallography (if available): Resolves tautomeric forms and hydrogen bonding .
Q. What solubility and stability considerations are critical for handling pyrazolo[4,3-c]pyridine dihydrochloride salts in aqueous media?
- Methodological Answer: Dihydrochloride salts generally exhibit good solubility in polar solvents (e.g., DMSO, ethanol) but may hydrolyze under prolonged exposure to moisture. Stability testing via HPLC at 25°C/60% RH over 48 hours is recommended. Buffered solutions (pH 4–6) minimize decomposition, as acidic conditions stabilize the amine hydrochloride form .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[4,3-c]pyridine functionalization be addressed using cross-coupling reactions?
- Methodological Answer: Suzuki-Miyaura coupling with arylboronic acids enables selective C7 functionalization. For example, 7-iodo-4-methyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine reacts with 4-chlorophenylboronic acid using Pd(OAc)2/Cs2CO3 in ethanol/water (80°C, 12 h), achieving >90% regioselectivity for C7-aryl products . Computational DFT studies predict electron density at the C7 position as the driving factor .
Q. What mechanistic insights explain contradictions in reported biological activity data for pyrazolo[4,3-c]pyridine sulfonamides?
- Methodological Answer: Discrepancies in carbonic anhydrase inhibition (e.g., IC50 variability) arise from tautomerism (pyrazole vs. pyridinone forms) and protonation states under assay conditions. Adjusting pH to 7.4 and pre-equilibrating compounds in assay buffers reduces variability. Kinetic studies (e.g., stopped-flow fluorimetry) validate competitive vs. non-competitive inhibition .
Q. What statistical approaches are recommended for analyzing SAR data in pyrazolo[4,3-c]pyridine-based inhibitors?
- Methodological Answer: Multivariate regression (e.g., PLS or Random Forest) correlates substituent descriptors (Hammett σ, LogP) with IC50 values. Outlier detection (e.g., Grubbs test) identifies compounds with anomalous activity due to assay artifacts. Clustering analysis groups derivatives by mechanism (e.g., hydrophobic vs. electrostatic binding) .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVHEAOOFVVASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.